PIP-199

概要

説明

PIP-199は、FANCM-RMIタンパク質間相互作用の低分子阻害剤として知られるマンニッヒ塩基化合物です。 この相互作用は、ファンコニ貧血やブルーム症候群などの遺伝性疾患におけるゲノム安定性の維持に不可欠です 。 This compoundとその類似体は、特にがん研究やゲノム安定性に関連するさまざまな生物学的研究でツール化合物として使用されてきました .

準備方法

PIP-199の合成には、通常、アミン、ホルムアルデヒド、カルボニル化合物を縮合させるマンニッヒ反応が含まれます。 This compoundの具体的な合成経路が報告されており、親化合物は一般的な水性緩衝液や一部の有機溶媒中で急速に分解することが示されています

化学反応の分析

PIP-199は、加水分解や分解など、いくつかの種類の化学反応を受けます。 水溶液や一部の有機溶媒中では化学的に不安定で、さまざまな生成物に急速に分解されます 。 反応に使用される一般的な試薬には、水性緩衝液やクロロホルムやメタノールなどの有機溶媒が含まれます 。 これらの反応から生成される主な生成物は、通常、親化合物の生物学的活性を欠く、this compoundの加水分解および分解された形です .

科学研究における用途

This compoundは、幅広い生物学的経路や標的を研究するために、科学研究で広く使用されてきました。 その主な用途は、ゲノム安定性に重要なFANCM-RMI相互作用の阻害剤としてのものです 。 さらに、this compoundとその類似体は、テロメアの代替伸長(ALT)経路、G4構造、アポトーシス促進タンパク質、および細菌におけるクオラムセンシングを調査するために使用されてきました 。 不安定性にもかかわらず、this compoundはこれらの生物学的プロセスに関する貴重な洞察を提供してきましたが、その用途は急速な分解と潜在的な非特異的な毒性によって制限されています .

科学的研究の応用

Chemical Properties and Stability

PIP-199 is synthesized through a Mannich reaction involving an indole-derived scaffold. However, it is characterized by significant chemical instability; it decomposes rapidly in common aqueous buffers and some organic solvents. This instability poses challenges for its use in biological studies, as the breakdown products may lead to nonspecific toxicity rather than specific biological effects .

Inhibition of FANCM-RMI Interaction

This compound is the only known small molecule inhibitor targeting the FANCM-RMI complex. This interaction plays a pivotal role in DNA repair mechanisms, particularly in the Fanconi anemia pathway. The inhibition of this pathway has implications for cancer therapy, especially in tumors that develop resistance to DNA crosslinking agents .

Research Tool for Genomic Stability

Despite its instability, this compound has been employed as a tool compound in various studies exploring genomic stability and cancer biology. It has been used to investigate:

- Alternative Lengthening of Telomeres (ALT) : this compound has shown hypersensitivity effects in ALT-positive cells compared to telomerase-positive cells, indicating its potential role in studying telomere biology .

- G-Quadruplex Structures : The compound has been linked to studies on G-quadruplexes, which are nucleic acid structures implicated in genomic stability and cancer progression .

Pro-Apoptotic Activity

Some analogues of this compound have been identified as activators of pro-apoptotic proteins such as Bax. This suggests potential therapeutic applications in inducing apoptosis in cancer cells .

Case Study 1: Telomere Biology

In a study examining the effects of FANCM depletion, researchers utilized this compound to analyze telomeric DNA dynamics. The results indicated an increase in C-circles (extrachromosomal telomeric DNA) upon FANCM depletion, demonstrating the compound's utility in telomere research despite its limitations .

Case Study 2: Quorum Sensing Inhibition

This compound and its analogues were also screened for their ability to inhibit quorum sensing in bacteria, showcasing their versatility beyond genomic stability applications. The compound exhibited non-competitive inhibition of N-acyl-homoserine lactone synthase, indicating potential uses in microbiological studies .

Summary Table of Applications

作用機序

類似化合物との比較

生物活性

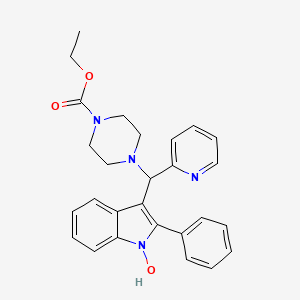

PIP-199, chemically known as 4-[(1-Hydroxy-2-phenyl-1H-indol-3-yl)-pyridin-2-yl-methyl]-piperazine-1-carboxylic acid ethyl ester, is a small molecule that has garnered attention for its potential role as an inhibitor of the FANCM-RMI protein-protein interaction. This interaction is crucial in the context of genome stability, particularly in genetic disorders such as Fanconi Anemia and Bloom's Syndrome. However, recent studies have raised significant concerns regarding the compound's chemical stability and biological efficacy.

Chemical Instability

One of the primary issues associated with this compound is its chemical instability . Research indicates that this compound decomposes rapidly in common aqueous buffers and some organic solvents, leading to the formation of various breakdown products that lack the desired biological activity of the parent compound. This instability poses challenges for its use in biological assays, as observed effects may stem from nonspecific toxicity rather than specific inhibition of target interactions .

Decomposition Characteristics

The decomposition of this compound can be summarized as follows:

| Condition | Outcome |

|---|---|

| Common aqueous buffers | Rapid decomposition |

| Organic solvents | Significant breakdown occurs |

| Resulting products | Chemically distinct and biologically inactive |

Biological Activity and Applications

Despite its instability, this compound has been utilized in various biological studies. It is noted for being the only reported small-molecule inhibitor of the FANCM-RMI interaction, which is pivotal in DNA repair processes. The compound has been explored in contexts such as:

- Alternative Lengthening of Telomeres (ALT) : this compound has been used to interrogate mechanisms related to ALT in cancer models.

- G-Quadruplexes : Investigations into the role of G-quadruplex structures in cellular processes have included this compound as a tool compound.

- Quorum Sensing : Some analogues of this compound have shown activity against bacterial quorum sensing mechanisms .

However, it has been concluded that any apparent biological activity observed in cellular studies likely arises from nonspecific effects due to degradation products rather than direct action on the intended targets .

Study on FANCM-RMI Interaction

A comprehensive study aimed at validating this compound's effectiveness as an inhibitor revealed that neither this compound nor its more stable analogues demonstrated observable activity in binding assays for FANCM-RMI. The research emphasized that compounds sharing the same Mannich base scaffold may represent a new class of pan-assay interference compounds (PAINS), which require thorough assessment for stability prior to biological application .

Implications for Future Research

特性

IUPAC Name |

ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3/c1-2-34-27(32)30-18-16-29(17-19-30)26(22-13-8-9-15-28-22)24-21-12-6-7-14-23(21)31(33)25(24)20-10-4-3-5-11-20/h3-15,26,33H,2,16-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTCTSYSZSYNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。